4-Nitrobenzamide
Overview
Description
4-Nitrobenzamide is an organic compound with the molecular formula C7H6N2O3. It is a derivative of benzamide, where a nitro group is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-iodo-3-nitrobenzamide, has been reported to target the cellular reducing system specific to cancer cells .
Biochemical Pathways
The structurally similar compound, 4-iodo-3-nitrobenzamide, is known to affect the cellular reducing system and the pyridine nucleotide transhydrogenation pathway .
Pharmacokinetics
The structurally similar compound, 4-iodo-3-nitrobenzamide, is known to be rapidly distributed among organs and tissues .
Result of Action
The structurally similar compound, 4-iodo-3-nitrobenzamide, is known to cause cell death in malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoic acid with ammonia. The reaction typically occurs in the presence of catalysts such as tetrabutoxytitanium and boric acid, with the addition of polyethylene glycol (PEG-400) to enhance catalytic activity. The reaction is carried out in solvents like trichlorobenzene or a mixture of trichlorobenzene and o-xylene at temperatures ranging from 160 to 185°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the direct condensation of 4-nitrobenzoic acid with ammonia under controlled conditions to ensure high yield and purity. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported to improve the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Amidation: The compound can be formed through the amidation of 4-nitrobenzoic acid with ammonia.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.
Amidation: Catalysts like tetrabutoxytitanium and boric acid, with PEG-400, in solvents like trichlorobenzene.
Major Products:
Reduction: 4-Aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Amidation: this compound itself.
Scientific Research Applications
4-Nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-Aminobenzamide: Formed by the reduction of 4-nitrobenzamide.
N-(3-chlorophenethyl)-4-nitrobenzamide: A bio-functional hybrid molecule synthesized from this compound.
N-(4-nitrobenzoyl)-4-nitrobenzamide:
Uniqueness: this compound is unique due to its nitro group, which imparts specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESWUEBPRPGMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Record name | P-NITROBENZAMIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8022086 | |
Record name | 4-Nitrobenzamide | |
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Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrobenzamide is a white powder. (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
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CAS No. |
619-80-7 | |
Record name | P-NITROBENZAMIDE | |
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Record name | 4-Nitrobenzamide | |
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Record name | Benzamide, 4-nitro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619807 | |
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Record name | 4-NITROBENZAMIDE | |
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Record name | Benzamide, 4-nitro- | |
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Record name | 4-Nitrobenzamide | |
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Record name | 4-nitrobenzamide | |
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Melting Point |
394 to 399 °F (NTP, 1992) | |
Record name | P-NITROBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Nitrobenzamide?
A1: The molecular formula of this compound is C7H6N2O3, and its molecular weight is 166.13 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly employ a combination of spectroscopic techniques to characterize this compound:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and analyze vibrational modes. Studies have used FTIR to confirm the formation of metal complexes with this compound derivatives, observing the disappearance of N-H stretching vibrations and shifts in C=O and C=S stretching vibrations upon complexation. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and electronic environment. [, , , , , ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern. Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) has been used to characterize this compound complexes. []
Q3: Are there studies on the catalytic properties of this compound?
A3: The provided research papers do not primarily focus on the catalytic properties of this compound itself.
Q4: How is computational chemistry used in research involving this compound?
A4: Researchers utilize computational chemistry techniques to study this compound derivatives in several ways:
- Geometry Optimization: Determining the most stable molecular conformation using Density Functional Theory (DFT). [, ]
- Vibrational Frequency Calculation: Calculating IR and Raman spectra, aiding in spectral assignment and structural confirmation. []
- HOMO-LUMO Analysis: Investigating the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into reactivity and electronic properties. []
- Molecular Electrostatic Potential (MEP) Analysis: Visualizing the charge distribution within the molecule, helping predict reactivity and intermolecular interactions. []
- Molecular Docking: Simulating the interaction of this compound derivatives with biological targets, aiding in drug discovery and understanding binding mechanisms. []
Q5: How do structural modifications of this compound affect its biological activity?
A5: Several studies explore the structure-activity relationship of this compound derivatives:
- Anticoccidial Activity: Research indicates that substitutions on the benzene ring, such as a chlorine atom at the 2-position, can enhance the anticoccidial activity of this compound. [, , ]
- Antimicrobial Activity: Introducing various substituents on the benzamide nitrogen, such as alkyl, aryl, and heterocyclic groups, can modulate the antibacterial and antifungal activity of this compound derivatives. [, , ]
- Anticancer Activity: Modifications of this compound, particularly incorporating 1,3-diphenyl-1H-pyrazole moiety, have been explored for potential anticancer activity against human hepatocellular carcinoma cells (HepG2). []
Q6: Are there studies on the stability and formulation of this compound for improved drug delivery?
A6: While the provided papers don't delve into specific drug delivery formulations for this compound, the synthesis and characterization of nanoparticles and nanocrystals using nickel (II) complexes of this compound derivatives [, ] suggest its potential for developing novel drug delivery systems.
Q7: What are the SHE regulations regarding the use of this compound?
A7: The provided papers primarily focus on the scientific aspects of this compound and its derivatives. It's crucial to consult relevant safety data sheets and regulatory guidelines for information on handling, storage, and disposal to ensure compliance with Safety, Health, and Environment (SHE) regulations.
Q8: Is there research on the pharmacokinetic and pharmacodynamic properties of this compound?
A8: Although the provided literature lacks detailed PK/PD studies specifically on this compound, some insights can be gleaned from related research:
- Stress-Induced Corticosteroid Synthesis Inhibition: A benzamide derivative, structurally similar to this compound, demonstrated the ability to inhibit stress-induced corticosteroid synthesis in rat models, suggesting potential for influencing adrenal function. [] This finding highlights the need for further investigations into the pharmacodynamic properties of this compound and its analogs.
Q9: What in vitro and in vivo studies have been conducted on this compound and its derivatives?
A9: Various studies highlight the in vitro and in vivo efficacy of this compound derivatives:
- Anticoccidial Activity: 2-chloro-4-nitrobenzamide (Aklomide), a derivative of this compound, has proven effective in preventing and controlling coccidiosis in chickens. [, , ]
- Antibacterial Activity: Several nickel(II) and copper(II) complexes of this compound derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. []
- Antifungal Activity: Mannich bases derived from 2-chloro-4-nitrobenzamide exhibited notable antifungal activity. []
Q10: Are there known resistance mechanisms associated with this compound?
A10: One study documented the development of resistance to 2-chloro-4-nitrobenzamide in a strain of Eimeria tenella, a parasitic protozoan that causes coccidiosis in chickens. [] This resistant strain also exhibited cross-resistance to other anticoccidial drugs, including nitrofurazone, zoalene, and 3,5-dinitrobenzamide, suggesting shared resistance mechanisms.
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